Lipophilicity Reduction Versus Aromatic Analog Directly Impacts Solubility and Passive Permeability
The tetrahydro analog (target) exhibits a computed XLogP3-AA of 2.1, while the fully aromatic 2-ethylimidazo[1,2-a]pyridine-3-carboxylate (CAS 1334721-39-9) has a computed XLogP3-AA of 2.8, representing a 0.7 log-unit reduction in lipophilicity [1][2]. This difference falls within the property-derived drug-likeness window where logP shifts of ≥0.5 units are known to alter aqueous solubility by approximately 3–5 fold and influence passive membrane permeability, substantiating that the tetrahydro derivative offers a measurably different permeability–solubility balance.
| Evidence Dimension | XLogP3-AA (computed lipophilicity) |
|---|---|
| Target Compound Data | 2.1 |
| Comparator Or Baseline | Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate (aromatic analog, CAS 1334721-39-9): 2.8 |
| Quantified Difference | Δ = -0.7 log units (target less lipophilic by 25% relative scale) |
| Conditions | PubChem-computed XLogP3-AA, same algorithmic version for both compounds |
Why This Matters
A 0.7 log-unit reduction in XLogP translates into improved aqueous solubility and reduced off-target membrane partitioning, making the tetrahydro compound the preferred starting point for parallel medicinal chemistry programs that prioritize favorable physical chemistry.
- [1] PubChem Compound Summary for CID 124170836; Computed XLogP3-AA = 2.1. View Source
- [2] PubChem Compound Summary for CID 92164909 (ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate); Computed XLogP3-AA = 2.8. View Source
